molecular formula C10H14F2N2O2S B3040167 tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate CAS No. 165667-55-0

tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate

Cat. No.: B3040167
CAS No.: 165667-55-0
M. Wt: 264.29 g/mol
InChI Key: NMYGLNKVAOFDMD-UHFFFAOYSA-N
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Description

tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate (CAS: 165667-55-0, molecular weight: 264.29 g/mol) is a thiazole-derived carbamate compound featuring a difluoromethyl substituent at the 4-position of the thiazole ring and a tert-butoxycarbonyl (Boc) group on the methylamine side chain . Classified as a difluoromethylation agent, its structure combines the electronic effects of fluorine atoms with the steric bulk of the Boc group, making it valuable in medicinal chemistry and agrochemical research. The compound’s synthesis and applications are often benchmarked against structurally related analogs, which differ in substituents or core heterocycles, as discussed below.

Properties

IUPAC Name

tert-butyl N-[[4-(difluoromethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2S/c1-10(2,3)16-9(15)13-4-7-14-6(5-17-7)8(11)12/h5,8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYGLNKVAOFDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate, also known by its CAS number 947179-19-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12F2N2O2S. It features a thiazole ring, which is known for its role in various biological activities. The presence of the difluoromethyl group enhances its pharmacological profile, potentially affecting its interaction with biological targets.

PropertyValue
CAS Number 947179-19-3
Molecular Formula C9H12F2N2O2S
Molecular Weight 250.27 g/mol
Purity 97%

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as a modulator of P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer cells. P-gp is an ATP-binding cassette (ABC) transporter that expels drugs from cells, and compounds that inhibit its function can enhance the efficacy of chemotherapy agents.

In Vitro Studies

Research has indicated that compounds similar to this compound can increase intracellular concentrations of chemotherapeutics like paclitaxel in resistant cancer cell lines. For example, one study demonstrated that a related thiazole compound significantly reversed drug resistance at concentrations as low as 10 μM in vitro .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Research involving animal models has shown that thiazole-based compounds can reduce tumor volume and weight without significant side effects, indicating their potential as anticancer agents .

Case Study 1: Drug Resistance Reversal

A study focused on a thiazole derivative similar to this compound revealed its ability to reverse resistance to multiple chemotherapeutic agents in SW620/Ad300 cell lines. The compound was shown to interact with P-gp at the drug-binding site, stimulating ATPase activity and enhancing drug retention within cells .

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor activity of thiazole derivatives in various cancer cell lines. The results indicated significant antiproliferative effects at micromolar concentrations, with specific compounds showing enhanced apoptosis induction through caspase activation .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The difluoromethyl group in the target compound enhances electron-withdrawing properties compared to bromo (electron-deficient) or hydroxymethyl (electron-neutral) substituents, influencing reactivity in cross-coupling reactions .
  • Biological Activity : The carbamothioyl analog (CAS 182120-83-8) exhibits distinct binding modes in enzyme inhibition due to sulfur’s polarizability, whereas the target’s difluoromethyl group may improve metabolic stability in drug candidates .

Pharmacological and Biochemical Relevance

  • BACE1 Inhibition : The target compound’s difluoromethyl group may mimic transition states in enzymatic hydrolysis, similar to the cyclopropane-containing analog in , which showed 86% yield and high selectivity .
  • Biotinylated Conjugates : Compounds like 30 () with hydroxymethylphenyl groups are used in biochemical probes, whereas the target’s fluorine atoms could enhance cell permeability in such applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate
Reactant of Route 2
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tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate

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